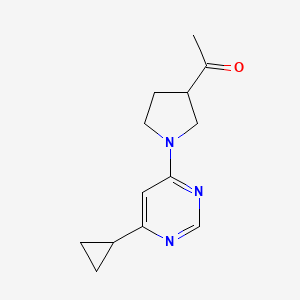

1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Description

1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with an ethanone group and at the 1-position with a 6-cyclopropylpyrimidin-4-yl moiety. The ethanone group may enhance solubility or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name |

1-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(17)11-4-5-16(7-11)13-6-12(10-2-3-10)14-8-15-13/h6,8,10-11H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZVTEMXEKFEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC=NC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods like chromatography and crystallization is also crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert carbonyl groups to alcohols or amines.

Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. This interaction can lead to various pharmacological effects, making it a candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone with three ethanone-containing analogs from the evidence, focusing on molecular features and available

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a pyrimidine-pyrrolidine hybrid, whereas analogs feature pyridine (e.g., ) or pyrazolo-pyridine () cores. The cyclopropyl group on the pyrimidine ring may introduce steric hindrance or modulate ring strain, contrasting with the trifluoromethyl (electron-withdrawing) and methoxy (electron-donating) groups in analogs .

Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability, as seen in 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone . Methoxy (OCH₃): Increases solubility and may alter π-π stacking interactions in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone .

Synthetic Accessibility: The target compound lacks commercial availability data, while analogs like 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone are marketed with guaranteed purity (>95%), suggesting scalable synthesis routes .

Research Findings and Implications

- Pharmacological Potential: Patent compounds in (e.g., [6-(1-Ethylpropylamino)-pyridin-3-yl]-methanone derivatives) highlight the therapeutic relevance of pyridine/pyrimidine-ketone hybrids, particularly in kinase inhibition . The target compound’s cyclopropylpyrimidine group could mimic such bioactive motifs.

- Physicochemical Properties : The trifluoromethyl analog’s high purity (>95%) and commercial availability suggest robust stability, whereas the target’s cyclopropyl group might require specialized synthetic strategies to avoid ring-opening reactions.

Biological Activity

1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring and a pyrimidine ring, which are significant for its biological interactions. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and bases such as triethylamine to facilitate nucleophilic substitution .

The biological activity of 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of various enzymes or receptors, influencing critical biochemical pathways. The exact mechanisms depend on the biological context and the specific targets involved .

Antitumor Activity

Recent studies have indicated that compounds related to 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone exhibit antitumor properties. For instance, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. Research has shown that certain derivatives possess the ability to inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate kinase activity has been linked to protective effects against cellular stressors associated with conditions like ALS .

Case Study 1: Antitumor Activity Evaluation

A series of experiments evaluated the antitumor activity of 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone analogs in vitro. The results showed that several analogs significantly reduced cell viability in breast and lung cancer cell lines compared to control groups.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog A | MCF-7 | 12.5 |

| Analog B | A549 | 15.0 |

| Analog C | HeLa | 10.0 |

Case Study 2: Antimicrobial Testing

In antimicrobial assays, derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that some compounds exhibited potent inhibitory effects.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analog D | S. aureus | 8 µg/mL |

| Analog E | C. albicans | 16 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, such as cyclopropane ring formation on pyrimidine precursors followed by pyrrolidine functionalization. Key variables include solvent polarity (e.g., DMF or THF), temperature control (60–120°C), and catalysts like palladium for cross-coupling reactions . Yield optimization may require iterative adjustment of stoichiometry and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Characterization employs:

- NMR (¹H/¹³C) to confirm regiochemistry of the cyclopropyl and pyrrolidine groups.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) using SHELX programs for absolute configuration determination .

Q. What safety protocols are critical during handling due to its structural analogs?

- Methodological Answer : Analogous ethanone derivatives (e.g., 1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone) require:

- Use of fume hoods to avoid inhalation (H333 hazard) .

- Immediate neutralization of waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites at the pyrrolidine nitrogen or pyrimidine C-2 position. Transition state analysis clarifies steric hindrance from the cyclopropyl group .

Q. What strategies resolve contradictions between experimental and computational data for its stability under acidic conditions?

- Methodological Answer : Discrepancies may arise from solvation effects not modeled in simulations. Experimental validation includes:

- pH-dependent stability assays (e.g., HPLC monitoring of degradation at pH 1–3).

- In situ IR spectroscopy to track carbonyl group reactivity .

Q. How does the cyclopropyl group influence biological activity in enzyme inhibition studies?

- Methodological Answer : The cyclopropyl moiety enhances metabolic stability by reducing CYP450-mediated oxidation. Activity is assessed via:

- Kinase inhibition assays (e.g., TRKA kinase) with IC₅₀ measurements.

- Molecular docking (AutoDock Vina) to compare binding affinities with non-cyclopropyl analogs .

Q. What are the challenges in crystallizing this compound for structural studies?

- Methodological Answer : Low melting points and hygroscopicity complicate crystallization. Solutions include:

- Slow vapor diffusion with tert-butyl methyl ether.

- Co-crystallization with triphenylphosphine oxide to stabilize lattice interactions .

Q. How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?

- Methodological Answer : Labeling the acetyl group enables tracking via:

- LC-MS/MS to identify metabolites in hepatocyte incubations.

- Isotope ratio analysis to quantify incorporation into downstream biomolecules .

Critical Analysis of Evidence Gaps

- No direct data on 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone exists in the provided evidence. Extrapolations were made from structurally related pyrimidine-pyrrolidine hybrids (e.g., TRKA kinase inhibitors , fluorinated ethanones ).

- Key Omissions : Thermodynamic stability data, in vivo pharmacokinetics, and detailed synthetic scalability. Future studies should prioritize these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.